molecular formula C11H11N5O2S B2678541 3-Methyl-N-(2-oxothiolan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide CAS No. 2415468-28-7

3-Methyl-N-(2-oxothiolan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide

Cat. No.: B2678541
CAS No.: 2415468-28-7
M. Wt: 277.3
InChI Key: USEYLCUKYCBTNF-UHFFFAOYSA-N
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Description

3-Methyl-N-(2-oxothiolan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide: is a heterocyclic compound that combines several functional groups, making it a molecule of interest in various fields of scientific research. This compound features a triazolopyridazine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(2-oxothiolan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the 3-Methyl Group: Alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate can be employed.

    Attachment of the 2-Oxothiolan-3-yl Group: This step involves the reaction of the triazolopyridazine intermediate with a thiolactone derivative under nucleophilic substitution conditions.

    Formation of the Carboxamide Group: The final step typically involves the reaction of the intermediate with an appropriate amine or ammonia under conditions that favor amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiolane ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiolane ring, converting it to a hydroxyl group.

    Substitution: The triazolopyridazine core can undergo various substitution reactions, particularly electrophilic aromatic substitution, due to the electron-rich nature of the ring system.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (chlorine, bromine) or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, 3-Methyl-N-(2-oxothiolan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide has shown potential as an antimicrobial agent. Its ability to interact with bacterial enzymes and disrupt cellular processes makes it a candidate for the development of new antibiotics.

Medicine

In medicine, this compound is being investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation and survival pathways highlights its therapeutic potential.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-Methyl-N-(2-oxothiolan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites of enzymes, inhibiting their activity. The thiolane ring can interact with cellular membranes, disrupting their integrity and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b]thiadiazine: Shares a similar triazole ring but differs in the attached functional groups.

    1,2,4-Triazolo[4,3-a]pyrazine: Similar triazole ring but with a pyrazine core instead of pyridazine.

    3-Methyl-1,2,4-triazolo[4,3-b]pyridazine: Lacks the thiolane and carboxamide groups.

Uniqueness

3-Methyl-N-(2-oxothiolan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is unique due to its combination of a triazolopyridazine core with a thiolane ring and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

3-methyl-N-(2-oxothiolan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2S/c1-6-13-14-9-3-2-7(15-16(6)9)10(17)12-8-4-5-19-11(8)18/h2-3,8H,4-5H2,1H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEYLCUKYCBTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C(=O)NC3CCSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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